molecular formula C21H19N5O2 B2690540 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 685107-51-1

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B2690540
CAS No.: 685107-51-1
M. Wt: 373.416
InChI Key: ZNTMFBQLUIDWSG-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups attached at the 6 and 7 positions, and two amino groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyridopyrimidine derivative . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at the amino positions .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of cancer cells in vitro and in vivo.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell proliferation and survival. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, its lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-27-14-7-3-12(4-8-14)16-11-17-19(22)25-21(23)26-20(17)24-18(16)13-5-9-15(28-2)10-6-13/h3-11H,1-2H3,(H4,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMFBQLUIDWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC(=N3)N)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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